molecular formula C15H21N5O2 B2614055 4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide CAS No. 1208468-03-4

4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide

Cat. No.: B2614055
CAS No.: 1208468-03-4
M. Wt: 303.366
InChI Key: FTFWCLMCVDMJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide typically involves the reaction of benzimidazole derivatives with piperazine and carboxamide groups. One common method involves the cyclocondensation of 2-acetyl benzimidazoles with piperazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide, identified by CAS number 1208468-03-4, is a compound featuring a benzimidazole moiety and a piperazine ring. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C15H21N5O2C_{15}H_{21}N_{5}O_{2} with a molecular weight of 303.36 g/mol. The compound's structure includes a benzimidazole ring which is known for its diverse biological activities.

PropertyValue
CAS Number1208468-03-4
Molecular FormulaC15H21N5O2
Molecular Weight303.36 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signaling pathways. The benzimidazole moiety is known to exhibit antimicrobial , anti-inflammatory , and antioxidant properties.

Key Mechanisms:

  • GABA-A Receptor Modulation : Recent studies suggest that derivatives of benzimidazole can act as positive allosteric modulators (PAMs) of the GABA-A receptor, which plays a crucial role in neurotransmission and has implications in treating anxiety and depression .
  • Anti-inflammatory Activity : Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophage models . This suggests potential applications in inflammatory diseases.

Anti-inflammatory Studies

In vitro studies have shown that related benzimidazole derivatives can significantly reduce the production of inflammatory mediators in LPS-stimulated macrophages. For instance, one derivative exhibited an IC50 value of 0.86 μM for NO production, indicating potent anti-inflammatory effects .

Antioxidant Activity

Research on similar piperazine derivatives indicates that they possess antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related diseases .

Case Studies

  • Case Study on Antidepressant Activity : A study evaluated the antidepressant effects of piperazine derivatives, including those with benzimidazole structures. The compounds were tested using the forced swim test and tail suspension test, showing significant reductions in immobility time compared to control groups .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of benzimidazole derivatives on neuronal cells subjected to oxidative stress, demonstrating their potential in treating neurodegenerative disorders.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-22-11-6-16-15(21)20-9-7-19(8-10-20)14-17-12-4-2-3-5-13(12)18-14/h2-5H,6-11H2,1H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFWCLMCVDMJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.